4'-(1-Bromoethyl)-2-fluoro-1,1'-biphenyl
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Overview
Description
4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromoethyl group at the 4’ position and a fluoro group at the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl typically involves the bromination of 2-fluoro-1,1’-biphenyl followed by the introduction of the bromoethyl group. One common method is the reaction of 2-fluoro-1,1’-biphenyl with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces the bromo group at the desired position. The subsequent step involves the reaction of the brominated intermediate with ethyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of 4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl involves its interaction with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4’-(1-Bromoethyl)-1,1’-biphenyl: Lacks the fluoro group, resulting in different reactivity and properties.
2-Fluoro-1,1’-biphenyl:
4’-(1-Chloroethyl)-2-fluoro-1,1’-biphenyl: Similar structure but with a chloro group instead of a bromo group, leading to different chemical behavior.
Uniqueness
4’-(1-Bromoethyl)-2-fluoro-1,1’-biphenyl is unique due to the presence of both the bromoethyl and fluoro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
53588-05-9 |
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Molecular Formula |
C14H12BrF |
Molecular Weight |
279.15 g/mol |
IUPAC Name |
1-(1-bromoethyl)-4-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3 |
InChI Key |
FMYFYLKYHXEHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)Br |
Origin of Product |
United States |
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